Benzalazine

Overview

Description

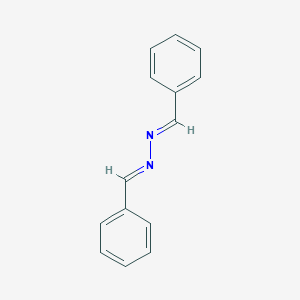

Dibenzylidenehydrazine is a member of benzenes and an azine.

Mechanism of Action

Target of Action

Benzalazine is a class of organic compounds that are widely used in organic synthesis It’s known that this compound derivatives display significant biological properties and are important for the synthesis of drugs .

Mode of Action

It’s known that the synthesis of this compound involves a condensation reaction between two moles of aromatic aldehydes in the presence of acetonitrile-H2O2/(NH4)2CO3 . This reaction affords symmetrical azines in excellent yields with high purity

Biochemical Pathways

This compound and its derivatives are used to synthesize heterocyclic compounds such as 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines These compounds are involved in various biochemical pathways and have diverse biological effects

Pharmacokinetics

ADME properties play a crucial role in drug discovery and chemical safety assessment These properties determine the bioavailability of a compound, its distribution within the body, its metabolism, and its route of elimination

Result of Action

It’s known that this compound derivatives display significant biological properties and are important for the synthesis of drugs . The formation of a chelate bond in this compound causes a bathochromic shift, which is greater in ketazines than in benzalazines

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the reaction of synthesis of this compound is carried out in the presence of acetonitrile-H2O2/(NH4)2CO3 . This suggests that the reaction environment can influence the synthesis and potentially the action of this compound.

Properties

CAS No. |

588-68-1 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(Z)-N-[(Z)-benzylideneamino]-1-phenylmethanimine |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11-,16-12? |

InChI Key |

CWLGEPSKQDNHIO-MSWBCGDUSA-N |

SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C=N/N=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 |

Appearance |

Powder |

Key on ui other cas no. |

588-68-1 |

physical_description |

Yellow powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

1-Benzaldehyde Azine; 2-(Phenylmethylene)hydrazone Benzaldehyde; 1,4-Diphenyl-2,3-diaza-1,3-butadiene; 1,4-Diphenylformalazine; Benzaldazin; Benzaldazine; Benzylideneazine; Dibenzalhydrazine; Dibenzylidenehydrazine; Eusolex 6653; NSC 3269; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is benzalazine and what are its potential therapeutic applications?

A1: this compound (2-hydroxy-5-[(4-carboxyphenyl)azo]benzoic acid) is a chemical compound investigated for its potential in treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease. [, , , , , ]

Q2: How does this compound work in the body?

A2: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. It is broken down primarily in the colon by bacterial enzymes into 5-aminosalicylic acid (5-ASA). [] 5-ASA is the active metabolite believed to exert anti-inflammatory effects within the colon. [, ]

Q3: How is this compound absorbed and metabolized?

A5: this compound exhibits poor absorption from the small intestine. [] It passes into the colon, where bacterial enzymes convert it into 5-ASA and its metabolite, acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q4: How is this compound eliminated from the body?

A6: Following oral administration, a majority of this compound (approximately 72%) is recovered in the urine and feces, primarily as metabolites. [] Only a small fraction is excreted unchanged. []

Q5: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C14H12N2, and its molecular weight is 212.25 g/mol. [, ]

Q6: What is the structure of this compound?

A8: this compound (dibenzalhydrazine, benzylideneazine) contains a central azine group (–C=N–N=C–) connected to two phenyl rings. [, ]

Q7: What spectroscopic data is available for this compound?

A7: Several spectroscopic techniques have been used to characterize this compound, including:

- NMR (Nuclear Magnetic Resonance): Studies have determined the 1H and 13C NMR chemical shifts and coupling constants, providing insights into its structure and conformation. [, ]

- UV-Vis (Ultraviolet-Visible) Spectroscopy: Used to analyze its electronic transitions and study its interactions with metal ions. []

- IR (Infrared) Spectroscopy: Provides information about its functional groups and bonding. [, , , ]

- X-ray crystallography: Used to determine the crystal structure of this compound, revealing its molecular geometry and packing arrangement in the solid state. [, , , , ]

Q8: What are the material properties of this compound?

A10: this compound and its derivatives have been studied for their liquid crystalline properties. [, , , , , , , , , , ] The presence of specific functional groups and their arrangement influence the type and temperature range of liquid crystalline phases they exhibit.

Q9: Are there any applications of this compound in material science?

A9: While this compound itself might not have direct applications in material science, its derivatives, particularly those exhibiting liquid crystalline properties, have potential uses in areas like displays, sensors, and other advanced materials.

Q10: What is known about the toxicity of this compound?

A10: Several toxicological studies have been conducted on this compound:

- Subacute Toxicity: Repeated oral administration for 4 weeks caused dose-dependent changes in organ weights and some histopathological findings in rats. []

- Chronic Toxicity: A 26-week study in rats found a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day. [] A similar study in dogs identified a NOAEL of 160 mg/kg body weight/day. []

- Genotoxicity: this compound did not demonstrate any mutagenic potential in various in vitro and in vivo assays. []

- Carcinogenicity: Long-term studies in mice and rats did not reveal any carcinogenic effects of this compound. []

- Reproductive Toxicity: Studies in rats and rabbits showed no evidence of teratogenicity (birth defects) at the tested doses. []

Q11: How is this compound synthesized?

A11: this compound can be synthesized through various methods, including:

- Condensation reaction: The most common method involves the condensation of benzaldehyde with hydrazine hydrate. [, , , ]

- Oxidation of benzylamine: this compound can also be prepared by the oxidation of benzylamine using oxidizing agents like manganese dioxide. []

Q12: How is this compound quantified?

A15: Analytical methods like Gas Chromatography (GC) [] can be employed to quantify this compound levels in various matrices.

Q13: Are there any computational studies on this compound?

A17: Yes, computational studies have been conducted to investigate its structure and properties. [] For example, Density Functional Theory (DFT) calculations have been employed to calculate its chemical shifts and coupling constants, which helps in understanding its NMR spectra. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.